4-Bromo-6-methoxy-1-benzofuran

Antimicrobial Benzofuran MIC

4-Bromo-6-methoxy-1-benzofuran (CAS 1427420-47-0) is a uniquely substituted halogenated benzofuran building block. The C4-bromine enables site-selective cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) for constructing macrocyclic antivirals targeting HCV NS5B polymerase with picomolar potency. Established antibacterial baseline MIC of 16 µg/mL against S. aureus provides a quantifiable starting point for SAR optimization. Choose this specific regioisomer—not the C5-bromo analog—to ensure geometric and electronic compatibility in your synthetic route. Immediate stock for advanced medicinal chemistry programs.

Molecular Formula C9H7BrO2
Molecular Weight 227.057
CAS No. 1427420-47-0
Cat. No. B2661385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxy-1-benzofuran
CAS1427420-47-0
Molecular FormulaC9H7BrO2
Molecular Weight227.057
Structural Identifiers
SMILESCOC1=CC2=C(C=CO2)C(=C1)Br
InChIInChI=1S/C9H7BrO2/c1-11-6-4-8(10)7-2-3-12-9(7)5-6/h2-5H,1H3
InChIKeyHWJWPPQQMCWFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-methoxy-1-benzofuran (CAS 1427420-47-0) Procurement Guide: A C4-Brominated 6-Methoxybenzofuran Scaffold


4-Bromo-6-methoxy-1-benzofuran (CAS 1427420-47-0) is a halogenated benzofuran derivative characterized by a bromine atom at the C4 position and a methoxy group at the C6 position of the fused benzene–furan heterocyclic core . The compound, with molecular formula C₉H₇BrO₂ and a molecular weight of 227.05 g/mol [1], serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research . Benzofuran derivatives, as a class, are recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, making them important intermediates in drug discovery [2]. The specific 4-bromo-6-methoxy substitution pattern confers distinct reactivity and physicochemical characteristics that differentiate this compound from its regioisomeric and non-halogenated analogs.

Why Generic Substitution of 4-Bromo-6-methoxy-1-benzofuran (1427420-47-0) with Regioisomers or Dehalogenated Analogs Fails in Scientific Workflows


The substitution pattern on the benzofuran core is a critical determinant of both biological activity and synthetic utility. Replacing 4-Bromo-6-methoxy-1-benzofuran with a regioisomer, such as a 5-bromo-6-methoxy derivative, or a non-halogenated 6-methoxybenzofuran, is not a scientifically valid interchange. Structure-activity relationship (SAR) studies consistently demonstrate that the position of electron-withdrawing (e.g., bromine) and electron-donating (e.g., methoxy) groups on the benzofuran ring system profoundly modulates binding affinity to biological targets, as shown in studies of farnesyltransferase and other enzymes [1]. Furthermore, the C4-bromine atom is a strategically placed functional handle for transition metal-catalyzed cross-coupling reactions, enabling site-specific derivatization that is geometrically and electronically impossible with other isomers . The following quantitative evidence delineates the specific, verifiable advantages of the 4-bromo-6-methoxy substitution pattern that preclude generic substitution.

Quantitative Differentiation of 4-Bromo-6-methoxy-1-benzofuran (1427420-47-0): Comparator-Based Evidence for Scientific Selection


Antibacterial Potency Against S. aureus: A 2-Fold Improvement Over the E. coli MIC Baseline

In antimicrobial susceptibility assays, 4-Bromo-6-methoxy-1-benzofuran demonstrates a distinct species-specific antibacterial profile. The compound exhibited a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against the Gram-positive pathogen *Staphylococcus aureus*, which is a 2-fold improvement in potency compared to its MIC of 32 µg/mL against the Gram-negative bacterium *Escherichia coli* . This differential activity, while not a direct comparator to a structural analog, provides a crucial baseline for understanding the compound's spectrum of action and establishes a quantifiable potency threshold that is characteristic of this specific substitution pattern.

Antimicrobial Benzofuran MIC Staphylococcus aureus

Antiviral Potency: A Picomolar Inhibitory Scaffold for HCV NS5B Polymerase

4-Bromo-6-methoxy-1-benzofuran serves as a key precursor in the synthesis of macrocyclic antiviral agents targeting the Hepatitis C Virus (HCV) NS5B polymerase. According to patent literature, cyclized scaffolds derived from this specific benzofuran core achieve picomolar inhibitory activity against the target enzyme . This level of potency is a defining characteristic of the final macrocyclic constructs enabled by the C4-bromo substituent, which acts as a critical synthetic handle for macrocyclization. In contrast, the non-halogenated parent, 6-methoxybenzofuran, lacks the necessary functional group for these specific late-stage cyclization strategies, rendering it unsuitable as a starting material for this high-value application.

Antiviral Hepatitis C Virus NS5B Polymerase Picomolar Inhibitor

Synthetic Yield: A 62% Benchmark for Site-Selective C4 Bromination

The synthesis of 4-Bromo-6-methoxy-1-benzofuran via electrophilic aromatic substitution has been achieved with a reported yield of approximately 62% using bromine (Br₂) in chloroform with a nitrogen atmosphere . This yield serves as a benchmark for evaluating synthetic routes to this specific regioisomer. While synthesis of the 5-bromo-6-methoxy isomer can proceed via alternative, often higher-yielding routes (e.g., cyclization of pre-brominated precursors), the 62% yield for the C4-bromo isomer is a quantifiable metric of its synthetic accessibility. This data point is essential for procurement decisions, as it directly relates to the cost of goods and scalability of research projects requiring this specific substitution pattern.

Synthetic Methodology Electrophilic Aromatic Substitution Bromination Yield

Optimal Research and Industrial Application Scenarios for 4-Bromo-6-methoxy-1-benzofuran (1427420-47-0) Based on Verified Differentiation Evidence


Scaffold for Next-Generation Macrocyclic HCV NS5B Polymerase Inhibitors

The primary application scenario for 4-Bromo-6-methoxy-1-benzofuran is as a strategic building block in the synthesis of macrocyclic antivirals targeting HCV NS5B polymerase. The C4-bromo substituent is essential for executing key macrocyclization reactions that are impossible with non-halogenated or C5-bromo analogs. The resulting picomolar-potency inhibitors, as described in patent literature , validate the use of this specific compound in advanced antiviral drug discovery programs.

Antimicrobial Lead Optimization Using a Defined Potency Benchmark

For research programs focused on developing novel antibacterial agents, 4-Bromo-6-methoxy-1-benzofuran provides a well-characterized starting point with an established MIC of 16 µg/mL against *S. aureus* . This quantifiable potency benchmark allows medicinal chemists to systematically evaluate the impact of subsequent structural modifications on antibacterial activity, enabling data-driven SAR campaigns to improve upon this baseline.

Site-Selective Derivatization via Palladium-Catalyzed Cross-Coupling

The C4-bromine atom in 4-Bromo-6-methoxy-1-benzofuran is a synthetically valuable handle for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This enables the site-selective introduction of aryl, alkynyl, and amino groups at the C4 position, a transformation that is geometrically constrained and synthetically distinct from similar reactions on the C5-bromo regioisomer. This application is critical for generating diverse libraries of benzofuran-based compounds for high-throughput screening.

Technical Documentation Hub

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